1-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride hydrate
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Overview
Description
1-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride hydrate is a chemical compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 . The empirical formula for this compound is C7H14Cl2N2S .
Molecular Structure Analysis
The molecular weight of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride hydrate is 229.17 . The SMILES string representation of this compound is NCCC(S1)=NC©=C1C.[H]Cl.[H]Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride hydrate include its molecular weight of 229.17 and its SMILES string representation NCCC(S1)=NC©=C1C.[H]Cl.[H]Cl .Scientific Research Applications
Biological Activities
Thiazoles, which include the compound , are found in many potent biologically active compounds . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cell Viability Assessment
The compound is related to MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide), which is used to assess cell viability as a function of redox potential . Actively respiring cells convert the water-soluble MTT to an insoluble purple formazan .
Chemosensitivity Assay
The pH dependence of a related compound, 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide, has been used in chemosensitivity assays . These assays can estimate cell numbers and agree well with commonly used clonogenic assays .
Synthesis of Thiazole Derivatives
The compound can be used in the synthesis of thiazole derivatives . However, the synthesis process involves vigorous reaction conditions and can result in the wastage of solvents and catalysts .
Antiretroviral Drug
Thiazoles are found in Ritonavir, an antiretroviral drug . This suggests potential applications of the compound in the treatment of retroviral infections.
Antifungal Drug
Thiazoles are also found in Abafungin, an antifungal drug . This indicates potential applications of the compound in the treatment of fungal infections.
Future Directions
Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, future research may focus on the synthesis and development of new thiazole-based compounds with potent biological activities .
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities .
Mode of Action
Thiazole derivatives, in general, are known for their diverse biological activities, which suggests that they may interact with multiple targets in the body .
Result of Action
Given the wide range of biological activities associated with thiazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)ethanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH.H2O/c1-4(8)7-9-5(2)6(3)10-7;;;/h4H,8H2,1-3H3;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHRVYXXACJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)N)C.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride hydrate |
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